molecular formula C5H12N2O2S B1594261 DL-Methionine hydroxamate CAS No. 36207-43-9

DL-Methionine hydroxamate

Cat. No.: B1594261
CAS No.: 36207-43-9
M. Wt: 164.23 g/mol
InChI Key: HUPYBBFSQOFVSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Methionine hydroxamate can be synthesized through the reaction of DL-methionine with hydroxylamine under acidic conditions. The general reaction involves the conversion of the carboxyl group of DL-methionine to a hydroxamic acid group. This process typically requires the use of hydrochloric acid as a catalyst and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of amino acid hydroxamate production. This involves the use of large-scale reactors, controlled temperature conditions, and purification steps to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: DL-Methionine hydroxamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-Methionine hydroxamate has several applications in scientific research:

Mechanism of Action

DL-Methionine hydroxamate exerts its effects primarily by inhibiting enzymes that belong to the EC 6.1.1 class, which are ligases involved in forming aminoacyl-tRNA. By binding to the active site of these enzymes, it disrupts the normal process of protein synthesis. This inhibition can be valuable in studying the function of these enzymes and their role in cellular processes.

Comparison with Similar Compounds

    DL-Methionine: The parent amino acid from which DL-Methionine hydroxamate is derived.

    Methionine sulfoxide: An oxidized form of methionine.

    Methionine amide: A reduced form of methionine hydroxamate.

    2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analog of methionine used in animal feed.

Uniqueness: this compound is unique due to its hydroxamic acid functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, DL-Methionine. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in biochemical and medicinal research .

Properties

IUPAC Name

2-amino-N-hydroxy-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPYBBFSQOFVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326461
Record name DL-Methionine hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36207-43-9
Record name DL-Methionine hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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